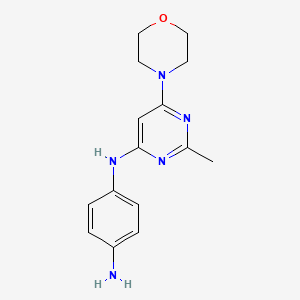

N1-(2-methyl-6-morpholinopyrimidin-4-yl)benzene-1,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

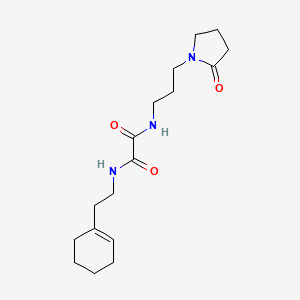

“N1-(2-methyl-6-morpholinopyrimidin-4-yl)benzene-1,4-diamine” is a compound that is structurally related to tyrosine kinase inhibitors such as nilotinib and imatinib . It is synthesized using processes and intermediates that are useful for the synthesis of these inhibitors .

Synthesis Analysis

The synthesis of this compound involves the use of key intermediates and a divergent synthesis method that makes use of a Curtius rearrangement . In one study, novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives were synthesized using two methods: using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis

The molecular structure of this compound is related to that of nilotinib and imatinib, which are first and second generation Bcr-Abl tyrosine kinase inhibitors . The structures of synthetic derivatives were confirmed using FT-IR, 1 H-NMR, and 13 C-NMR spectra and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the use of a Curtius rearrangement . In addition, the synthesis of novel derivatives of this compound was catalyzed by magnesium oxide nanoparticles .Scientific Research Applications

Anticancer Drug Synthesis

N1-(2-methyl-6-morpholinopyrimidin-4-yl)benzene-1,4-diamine derivatives show potential in anticancer drug synthesis. Cortés-García et al. (2016) synthesized a series of compounds structurally similar to potent anticancer drugs like imatinib, exhibiting potential cytotoxicity and tyrosine-kinase inhibitory properties (Cortés-García et al., 2016).

Molecular Structure Analysis

Studies on the molecular structures of derivatives related to this compound, like the analysis by Kovalevsky et al. (1998), contribute to understanding spatial structures and reactivities of monomer units in polymers (Kovalevsky et al., 1998).

Synthesis of Conducting Copolymers

Electrochemical copolymerizations of derivatives like N1,N2-bis(thiophen-3-ylmethylene)benzene-1,2-diamine, a related compound, have been explored for applications in conducting polymers. This research, such as the work by Turac et al. (2014), contributes to the development of materials for electronics (Turac et al., 2014).

Development of Hole Transporting Materials

Research into the synthesis and properties of polyimides derived from related compounds has implications for the development of hole transporting materials in organic light emitting diodes (OLEDs). Studies like those by Iqbal et al. (2016) contribute to advancements in OLED technology (Iqbal et al., 2016).

Ligand Synthesis in Catalytic Studies

Derivatives of this compound are also used in the synthesis of ligands for catalytic studies. Rezaeivala et al. (2021) utilized similar compounds in investigating the stability and thermodynamic properties of complexes, contributing to the field of catalysis (Rezaeivala et al., 2021).

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-N-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)benzene-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c1-11-17-14(19-13-4-2-12(16)3-5-13)10-15(18-11)20-6-8-21-9-7-20/h2-5,10H,6-9,16H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYVOREWGNIZQHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCOCC2)NC3=CC=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethyl-2-((4-methylbenzyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2437040.png)

![N-Methylspiro[4,7-dihydropyrazolo[5,1-c][1,4]oxazine-6,4'-piperidine]-2-carboxamide;hydrochloride](/img/structure/B2437047.png)

![N-[1-(Aminomethyl)cyclohexyl]-1-cyclohexylpyrazole-4-carboxamide;dihydrochloride](/img/structure/B2437050.png)

![2-[(3-Bromo-4-ethoxybenzoyl)carbamothioylamino]-5-chlorobenzoic acid](/img/structure/B2437054.png)

![7-Methyl-5-azaspiro[3.4]octane hydrochloride](/img/structure/B2437056.png)

![Furan-2-yl(4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2437059.png)